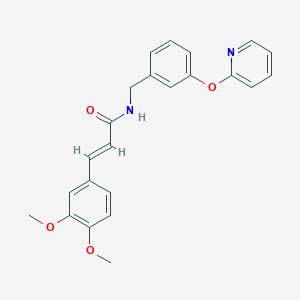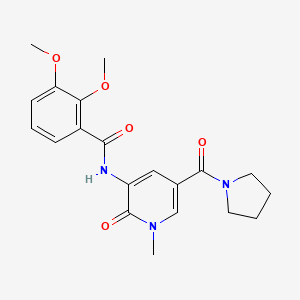
1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure Analysis
Research on similar compounds to 1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea indicates that the molecular structure significantly influences their physical properties and interactions. For instance, studies on 1,3,4-oxadiazol-2(3H)-thiones show that the presence of methoxybenzyl groups leads to V-shaped molecular structures, which affect the solid-state molecular packing arrangement. Such structural insights are crucial for understanding the physicochemical behavior of these compounds in various applications (Khan et al., 2014).
Synthesis and Labeling for Analysis
The synthesis of deuterium-labeled compounds related to this compound, such as AR-A014418, demonstrates the compound's relevance in pharmacokinetic studies. The creation of labeled versions of these compounds facilitates their detection and quantification in biological systems, aiding in the study of their distribution and metabolism (Liang et al., 2020).
Antidiabetic Screening
Compounds incorporating the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antidiabetic potential. The in vitro screening against α-amylase activity indicates the potential of these compounds in managing diabetes, highlighting the therapeutic applications of such chemical structures (Lalpara et al., 2021).
Liquid Crystalline Properties
The study of mesogenic materials based on 1,3,4-oxadiazole with nitro terminal groups reveals the impact of molecular design on liquid crystalline behavior. Such compounds exhibit different mesophases, which are influenced by the presence of polar groups and the molecular geometry. This research contributes to the development of advanced materials with specific optical and electronic properties (Abboud et al., 2017).
Antimicrobial Activity
Compounds derived from 1,3,4-oxadiazole have been synthesized and tested for their antimicrobial efficacy. The exploration of these compounds against various bacterial and fungal strains sheds light on their potential as antimicrobial agents, providing a foundation for the development of new therapeutic drugs (Kaneria et al., 2016).
Properties
IUPAC Name |
1-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-21-11-6-4-10(5-7-11)9-12-18-19-15(22-12)17-14(20)16-13-3-2-8-23-13/h2-8H,9H2,1H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKAXAYHYPGHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide](/img/structure/B2508122.png)




![ethyl 4-(2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2508129.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2508130.png)

![3-(2-chlorophenyl)-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2508134.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2508137.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(3,5-difluorophenyl)methanesulfonamide](/img/structure/B2508138.png)
![2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide](/img/structure/B2508142.png)

